molecular formula C9H7ClN2O2 B1437743 7-Chloro-6-methoxyquinazolin-4(3H)-one CAS No. 858238-17-2

7-Chloro-6-methoxyquinazolin-4(3H)-one

Cat. No.: B1437743
CAS No.: 858238-17-2
M. Wt: 210.62 g/mol
InChI Key: WXKMNWBPCZFSST-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxyquinazolin-4(3H)-one (CAS: 858238-17-2) is a halogenated quinazolinone derivative characterized by a chlorine atom at position 7 and a methoxy group at position 6 on the quinazolinone core. Its synthesis typically involves multi-step reactions starting from substituted anthranilic acids or benzoic acid derivatives, followed by cyclization and functionalization .

Properties

IUPAC Name

7-chloro-6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMNWBPCZFSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The general synthetic pathway to 7-Chloro-6-methoxyquinazolin-4(3H)-one involves three main stages:

  • Starting Material Preparation: The synthesis typically begins with 6-methoxy-2-nitroaniline or related substituted anilines.
  • Cyclization: The aniline derivative undergoes cyclization with formamide or related reagents to form 6-methoxyquinazolin-4(3H)-one.
  • Chlorination: The 6-methoxyquinazolin-4(3H)-one is then chlorinated at the 7-position using chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride, or oxalyl chloride to yield this compound.

Detailed Stepwise Preparation

Step Description Reagents/Conditions Yield & Notes
1 Preparation of 6-methoxy-2-nitroaniline Nitration of 2-methoxyaniline or commercially available Starting point for quinazolinone synthesis
2 Cyclization to 6-methoxyquinazolin-4(3H)-one Heating with formamide or DMF-DMA and acetic acid at ~80°C for 18 h ~80% yield reported for related quinazolin-4-one derivatives
3 Chlorination at 7-position Chlorinating agents such as POCl3, thionyl chloride, or oxalyl chloride with catalysts like DMF or pyridine; reaction temperature 60-125°C depending on agent High yield (up to 88%) and purity; reaction monitored by TLC or HPLC
4 Purification Crystallization from solvents like isopropyl alcohol or dichloromethane/water mixtures Purity >99% achieved by recrystallization

Cyclization Conditions

  • The cyclization of 6-methoxy-2-nitroaniline to 6-methoxyquinazolin-4(3H)-one is typically performed by heating with formamide or using N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of acetic acid at around 80°C for approximately 18 hours. This step forms the quinazolinone core with high efficiency.

Chlorination Step

  • Chlorination is a critical step to introduce the chlorine atom at the 7-position of the quinazolinone ring. Common chlorinating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and oxalyl chloride.
  • The reaction is often catalyzed by dimethylformamide (DMF) or pyridine, which act as catalysts to facilitate chlorination.
  • Typical reaction temperatures range from 60°C to 125°C, with reaction times varying from a few hours to two days depending on conditions.
  • After completion, the reaction mixture is quenched with aqueous base (e.g., sodium bicarbonate) to neutralize excess chlorinating agent and isolate the product.

Purification and Characterization

  • The crude product is purified by crystallization or filtration after precipitation by adjusting pH.
  • Solvent systems used for purification include dichloromethane/water or isopropyl alcohol.
  • Purity is confirmed by HPLC, with reported purities exceeding 99%.
  • Melting points and IR spectra confirm product identity, with characteristic carbonyl (C=O) stretching around 1675 cm^-1 and methoxy (CH3O) peaks near 1260 cm^-1.

Stock Solution Preparation Data for this compound

Amount of Compound Concentration Volume of Solvent (mL)
1 mg 1 mM 4.7479
5 mg 1 mM 23.7394
10 mg 1 mM 47.4789
1 mg 5 mM 0.9496
5 mg 5 mM 4.7479
10 mg 5 mM 9.4958
1 mg 10 mM 0.4748
5 mg 10 mM 2.3739
10 mg 10 mM 4.7479

Note: Volumes calculated for DMSO solvent; clear solutions require stepwise addition of co-solvents such as PEG300, Tween 80, and water for in vivo formulations.

  • The chlorination step is pivotal and typically uses POCl3 or thionyl chloride with DMF catalyst to achieve selective chlorination at the 7-position.
  • Reaction monitoring is performed by TLC or HPLC to ensure completion.
  • Purification by crystallization yields high-purity this compound suitable for pharmaceutical applications.
  • Industrial scale-up involves optimization of solvent systems and reaction conditions to improve yield and reduce impurities.

The preparation of this compound is well-established through a sequence of nitration, cyclization, and chlorination steps. The use of chlorinating agents like phosphorus oxychloride and thionyl chloride under catalytic conditions ensures high yield and purity. Detailed reaction conditions, purification methods, and stock solution preparation data provide a comprehensive foundation for both laboratory synthesis and industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.

    Condensation Reactions: The methoxy group can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone ring, leading to a wide range of chemical and biological properties.

Scientific Research Applications

7-Chloro-6-methoxyquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Research has shown that derivatives of quinazolinones, including this compound, exhibit anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the suppression of cancer cell proliferation and the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinones

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of 7-chloro-6-methoxyquinazolin-4(3H)-one with key analogs:

Table 1: Substituent Effects and Physical Properties
Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Similarity Score* References
This compound Cl (7), OMe (6) Not reported Chloro, Methoxy Reference
7-Chloro-6-nitroquinazolin-4(3H)-one Cl (7), NO₂ (6) 263.5–265.0 Chloro, Nitro 0.78
7-Fluoro-6-nitroquinazolin-4(3H)-one F (7), NO₂ (6) Not reported Fluoro, Nitro 0.69
6,7-Dihydroxyquinazolin-4(3H)-one OH (6,7) Not reported Hydroxyl 0.79
7-Benzyloxy-6-methoxyquinazolin-4-one OMe (6), O-Benzyl (7) Not reported Methoxy, Benzyloxy 0.64

*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .

Biological Activity

7-Chloro-6-methoxyquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its effects against various biological targets, including cancer cells and microbial pathogens.

  • Molecular Formula : C9H8ClN3O2
  • CAS Number : 858238-17-2
  • Molecular Weight : 215.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may inhibit key kinases, which are critical in the proliferation and survival of cancer cells.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways.

Cell Line IC50 (µM) Effect
A549 (NSCLC)5.2Inhibition of cell proliferation
MCF-7 (Breast Cancer)6.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that it can disrupt microbial cell membranes and inhibit essential metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans64 µg/mLFungicidal

Case Studies

  • Study on NSCLC : A study published in Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of NSCLC cells by targeting the EGFR pathway. The compound exhibited an IC50 value of 5.2 µM, demonstrating potent anticancer effects in vitro .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing MIC values of 32 µg/mL and 16 µg/mL respectively, indicating its potential as a therapeutic agent against bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-6-methoxyquinazolin-4(3H)-one under resource-limited conditions?

Methodological Answer: The compound is typically synthesized via nitration and cyclization reactions. A practical approach involves:

  • Step 1: Reacting 7-fluoroquinazolin-4(3H)-one with concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour to introduce nitro groups .
  • Step 2: Chlorination using POCl₃ or PCl₅ under reflux conditions to replace hydroxyl groups with chlorine .
  • Step 3: Methoxy group introduction via nucleophilic substitution with NaOMe/MeOH .
    Key Considerations:
  • Use ice-water quenching to isolate intermediates and minimize side products .
  • Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How can researchers ensure purity during synthesis, particularly for halogenated byproducts?

Methodological Answer:

  • Purification: Combine recrystallization (acetic acid or ethanol/water mixtures) with column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .
  • Analytical Validation:
    • HPLC: Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) to detect halogenated impurities .
    • Mass Spectrometry: Confirm molecular ions ([M+H]⁺ at m/z 225.04) and rule out Cl⁻ adducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

TechniqueConditionsKey Peaks/Data
¹H NMR (CDCl₃, 400 MHz)δ 8.2 (s, 1H, quinazoline-H), δ 4.0 (s, 3H, OCH₃), δ 3.3 (br, 1H, NH)
IR KBr pellet1679 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-CH₃)
X-ray Diffraction Single crystal (acetic acid)Monoclinic system, P2₁/c space group

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves (tested per EN 374), chemical goggles, and lab coats .
  • Ventilation: Use fume hoods for synthesis steps involving POCl₃ or HNO₃ .
  • Spill Management: Neutralize acidic residues with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can regioselective substitution at the 6-position be achieved for SAR studies?

Methodological Answer:

  • Strategy: Protect the 4(3H)-one moiety with a trimethylsilyl group to direct electrophilic substitution to the 6-position .
  • Example: React with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield 6-(4-fluorophenyl) derivatives .

Q. How can computational modeling predict reactivity in halogenation reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model transition states for Cl⁻ substitution. Compare activation energies for 6- vs. 7-position reactivity .
  • Molecular Electrostatic Potential (MEP): Identify electron-deficient regions favoring electrophilic attack .

Q. How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Case Study: Antibacterial activity discrepancies may arise from:
    • Purity Variance: Validate compound purity via HPLC (>98%) before testing .
    • Assay Conditions: Standardize broth microdilution (e.g., Mueller-Hinton agar, 37°C, 18–24 hrs) .
    • Control Compounds: Include ciprofloxacin as a positive control for Gram-negative bacteria .

Q. What strategies optimize stability in aqueous solutions for pharmacokinetic studies?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies (40°C/75% RH) across pH 1–8. The compound is most stable at pH 7.4 (PBS buffer, t₁/₂ > 48 hrs) .
  • Light Sensitivity: Store solutions in amber vials; UV irradiation studies show <5% degradation after 24 hrs .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved kinase inhibition?

Methodological Answer:

SubstituentBiological ImpactReference
6-Methoxy Enhances solubility; reduces CYP450 inhibition
7-Chloro Increases EGFR binding affinity (IC₅₀ = 12 nM vs. 45 nM for non-chlorinated analog)
4(3H)-one Critical for H-bonding with kinase ATP-binding pocket

Q. What advanced techniques troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Scale-Up Challenges:
    • Heat Dissipation: Use jacketed reactors for exothermic nitration steps .
    • Byproduct Formation: Add Na₂SO₃ during workup to reduce nitroso impurities .
  • Process Analytical Technology (PAT): Implement inline FTIR to monitor nitro intermediate conversion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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